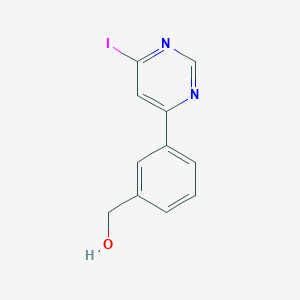
4-Iodo-6-(3-hydroxymethylphenyl)pyrimidine
Cat. No. B8331420
M. Wt: 312.11 g/mol
InChI Key: NOHKORRMSNOSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09162987B2
Procedure details


The compound was prepared according to Example 1 using 3-tert-butyloxymethylphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound was converted to iodo with hydroiodic acid as described in the general procedure.


[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
C([O:5][CH2:6][C:7]1[CH:8]=[C:9](B(O)O)[CH:10]=[CH:11][CH:12]=1)(C)(C)C.Cl[C:17]1[CH:22]=[C:21](Cl)[N:20]=[CH:19][N:18]=1.[IH:24]>>[I:24][C:17]1[CH:22]=[C:21]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([CH2:6][OH:5])[CH:8]=2)[N:20]=[CH:19][N:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OCC=1C=C(C=CC1)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Step Three
[Compound]
|
Name
|
chloro
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=NC=NC(=C1)C1=CC(=CC=C1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
